Ethyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
Ethyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, difluorobenzoyl group, and benzoate ester.
Properties
Molecular Formula |
C28H27F2NO6 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2,6-difluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H27F2NO6/c1-4-36-28(33)17-8-10-19(11-9-17)37-16-23-20-15-25(35-3)24(34-2)14-18(20)12-13-31(23)27(32)26-21(29)6-5-7-22(26)30/h5-11,14-15,23H,4,12-13,16H2,1-3H3 |
InChI Key |
WZPXUZJSYKSVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4F)F)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This core is then functionalized with the difluorobenzoyl group and further esterified with benzoic acid to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Ethyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:
2,6-Difluorobenzoic acid: Shares the difluorobenzoyl group but lacks the tetrahydroisoquinoline core and benzoate ester.
2,6-Difluorobenzoyl isocyanate: Contains the difluorobenzoyl group but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
